Di-tert-butyl azodicarboxylate

概要

説明

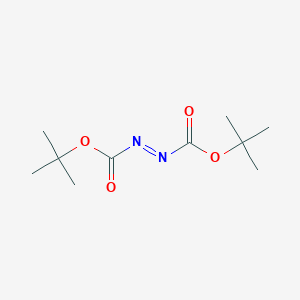

Di-tert-butyl azodicarboxylate is an organic compound with the molecular formula C₁₀H₁₈N₂O₄. It is a yellow crystalline solid that is primarily used as a reagent in organic synthesis. This compound is known for its role in the Mitsunobu reaction, which is a widely used method for converting alcohols into various functional groups.

準備方法

Synthetic Routes and Reaction Conditions

Di-tert-butyl azodicarboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with hydrazine. The reaction typically involves the use of a solvent such as tetrahydrofuran and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.

化学反応の分析

Mitsunobu Reactions

DBAD serves as a critical azo reagent in Mitsunobu reactions, facilitating the conversion of alcohols to esters, ethers, or amines with inversion of stereochemistry. Its mechanism involves:

-

Formation of a betaine intermediate with triphenylphosphine (TPP)

-

Activation of the alcohol via proton transfer

Example Reaction:

textMBH alcohol + DBAD + TPP → SN2' product (90% yield)[8]

Comparison of Azodicarboxylates in Mitsunobu Reactions

| Reagent | Melting Point (°C) | Nitrogen Content (%) | Thermal Stability (°C) |

|---|---|---|---|

| DBAD | 89–92 | 12.17 | Decomposes at 113–129 |

| DEAD | <0 (liquid) | 16.09 | Decomposes at 96–167 |

| DIAD | 88–90 | 13.85 | Decomposes at 186–212 |

Electrophilic Amination

DBAD enables α-amination of carbonyl compounds via organocatalytic pathways:

β-Keto Esters

textβ-keto ester + DBAD → α-aminated product

Nitroacetates

-

Catalyst : β-ICD (Hatakeyama catalyst, 10 mol%)

-

Scope : α-Monosubstituted nitroacetates

Dehydrogenation Reactions

DBAD participates in copper-catalyzed aerobic dehydrogenation:

Tetrahydroquinoline → Quinoline

-

Catalytic System : CuI (10 mol%) + DBAD (1.2 equiv)

-

Conditions : O₂ atmosphere, 60°C, 12 h

Mechanistic Pathway:

-

DBAD oxidizes tetrahydroquinoline to quinoline

-

Reduced DBAD (di-tert-butyl hydrazodicarboxylate) is reoxidized by O₂

Enolate Functionalization

-

Application : Synthesis of peptidomimetics

-

Reaction : Enolate amination of cyclic ketones

Asymmetric Friedel-Crafts

科学的研究の応用

Catalytic Applications

2.1 Cu-Catalyzed Aerobic Oxidation

DBAD has been employed in a Cu-catalyzed aerobic oxidation process for the dehydrogenation of tetrahydroquinolines. This method allows for the efficient synthesis of quinolines under mild conditions, showcasing DBAD's role as a co-catalyst that facilitates the regeneration of active species through aerobic oxidative processes .

2.2 Asymmetric Amination Reactions

DBAD serves as a practical electrophilic nitrogen source in asymmetric amination reactions. A notable study demonstrated its use in the direct catalytic enantioselective amination of unactivated aryl and vinyl ketones. The reaction was catalyzed by a Zn–ProPhenol system, yielding enantioenriched hydrazine products that can be converted into valuable amino compounds .

Synthetic Methodologies

3.1 Mitsunobu Reaction

DBAD is extensively used in Mitsunobu reactions, where it facilitates the conversion of alcohols into various functional groups. This reaction is significant for synthesizing complex molecules, including chiral compounds .

3.2 Synthesis of Peptidomimetics

The compound has been applied in the synthesis of peptidomimetic compounds via stereoselective N-acyliminium-mediated cyclization and enolate amination. This application highlights DBAD's relevance in pharmaceutical chemistry, particularly in developing peptide-based drugs .

Case Study: Asymmetric Michael Addition Reactions

In a study focusing on asymmetric Michael addition reactions, DBAD was used to enhance selectivity and yield. The results indicated that employing DBAD significantly improved the enantioselectivity of the reaction compared to traditional methods .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Michael Addition | 79 | 79 |

| Direct Amination Reaction | 66 | 88 |

Case Study: Preparation of Hexapeptide Fragments

DBAD was utilized for preparing hexapeptide key fragments through hydrazination and cyclization reactions. This method demonstrates its utility in peptide synthesis, allowing for the construction of complex peptide structures with high stereochemical fidelity .

作用機序

The mechanism of action of di-tert-butyl azodicarboxylate involves its role as an electrophilic reagent. In the Mitsunobu reaction, it facilitates the formation of a good leaving group from an alcohol, which is then displaced by a nucleophile. The reaction proceeds through the formation of a betaine intermediate and involves the reduction of the azo group to a hydrazine derivative.

類似化合物との比較

Similar Compounds

- Diethyl azodicarboxylate

- Diisopropyl azodicarboxylate

- Di-tert-butyl dicarbonate

Uniqueness

Di-tert-butyl azodicarboxylate is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in reactions where selective activation of specific functional groups is desired.

生物活性

Di-tert-butyl azodicarboxylate (DTBAD), with the chemical formula and CAS number 870-50-8, is a versatile compound widely utilized in organic synthesis. Its biological activity is of significant interest due to its applications in various chemical reactions, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of DTBAD, examining its mechanisms, applications, and relevant case studies.

DTBAD is characterized by its yellow crystalline appearance and a molecular weight of 230.26 g/mol. It is an acid-labile reagent commonly employed in Mitsunobu reactions and other electrophilic amination processes. The compound's structure includes two tert-butyl groups attached to an azodicarboxylate moiety, which contributes to its reactivity and stability under various conditions.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O4 |

| Molecular Weight | 230.26 g/mol |

| Appearance | Yellow crystals |

| CAS Number | 870-50-8 |

| Synonyms | di-tert-butyl diazene-1,2-dicarboxylate |

DTBAD's biological activity is primarily attributed to its role as an electrophilic reagent in various synthetic pathways. It facilitates the generation of reactive intermediates that can engage in further chemical transformations, including:

- Amination Reactions : DTBAD is utilized in electrophilic amination processes, where it reacts with beta-keto esters to form amines under the catalysis of chiral guanidines .

- Hydrazination : The compound serves as a precursor in hydrazination reactions, which are essential for synthesizing hydrazones and related compounds .

Case Studies

-

Cu-Catalyzed Aerobic Oxidation :

A study demonstrated the use of DTBAD in a Cu-catalyzed aerobic oxidation system for synthesizing 1,2,3,4-tetrahydroquinolines. This method showcased DTBAD's ability to regenerate itself from di-tert-butyl hydrazodicarboxylate using molecular oxygen as a terminal oxidant, highlighting its efficiency in organic synthesis . -

Mitsunobu Reaction :

The Mitsunobu reaction involving DTBAD was employed to synthesize cyclic ethers effectively. This reaction underscores the compound's utility in forming complex molecular architectures important for drug development . -

Histone Acetyltransferase Inhibition :

Recent research has explored the potential of DTBAD derivatives as selective inhibitors for histone acetyltransferases (HATs). These enzymes play crucial roles in gene regulation and cancer progression. The development of small molecule inhibitors based on DTBAD could provide new therapeutic avenues for treating cancers driven by aberrant HAT activity .

Table 2: Summary of Biological Applications

| Application | Description |

|---|---|

| Electrophilic Amination | Reacts with beta-keto esters to form amines |

| Hydrazination | Serves as a precursor for hydrazone synthesis |

| Cu-Catalyzed Oxidation | Facilitates aerobic oxidation of tetrahydroquinolines |

| HAT Inhibition | Potential therapeutic target for cancer treatment |

特性

IUPAC Name |

tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQWQOAUQFORH-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-50-8 | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 870-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。